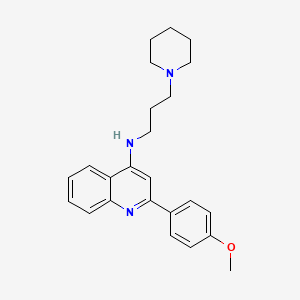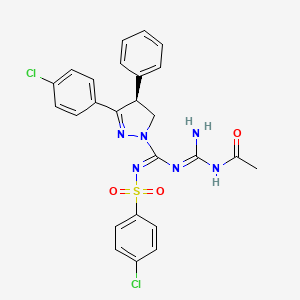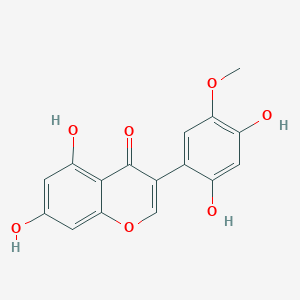
Piscerygenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piscerygenin is an isoflavonoid compound that can be isolated from the root bark of the plant Piscidia erythrina . It is a naturally occurring product with a molecular formula of C16H12O7 and a molecular weight of 316.26 g/mol . Isoflavonoids are known for their diverse biological activities, making this compound a compound of interest in various scientific fields.
準備方法
Piscerygenin is primarily obtained through natural extraction from the root bark of Piscidia erythrina . The extraction process involves the use of organic solvents to isolate the compound from the plant material. There are no widely documented synthetic routes for this compound, as it is mainly sourced from its natural origin .
化学反応の分析
Piscerygenin, like other isoflavonoids, can undergo various chemical reactions. Some of the common reactions include:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of dihydroisoflavonoids. Sodium borohydride is a typical reducing agent used in such reactions.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of ethers and esters. Reagents like alkyl halides and acyl chlorides are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Piscerygenin has several scientific research applications, including:
Chemistry: In chemistry, this compound is studied for its structural properties and reactivity. It serves as a model compound for understanding the behavior of isoflavonoids.
Biology: In biological research, this compound is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: this compound is explored for its potential therapeutic effects
Industry: In the industrial sector, this compound can be used as a natural additive in cosmetics and personal care products due to its antioxidant properties.
作用機序
The mechanism of action of Piscerygenin involves its interaction with various molecular targets and pathways. Isoflavonoids like this compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Piscerygenin can be compared with other similar isoflavonoid compounds, such as genistein, daidzein, and biochanin A. These compounds share structural similarities but differ in their specific biological activities and potency. For example:
Genistein: Known for its strong estrogenic activity and potential anticancer properties.
Daidzein: Exhibits estrogenic activity and is studied for its effects on bone health.
Biochanin A: Has antioxidant and anti-inflammatory properties, similar to this compound.
This compound’s uniqueness lies in its specific source (Piscidia erythrina) and its distinct combination of biological activities.
特性
分子式 |
C16H12O7 |
|---|---|
分子量 |
316.26 g/mol |
IUPAC名 |
3-(2,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C16H12O7/c1-22-13-4-8(10(18)5-11(13)19)9-6-23-14-3-7(17)2-12(20)15(14)16(9)21/h2-6,17-20H,1H3 |
InChIキー |
OEWYVOHIQUVAAO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
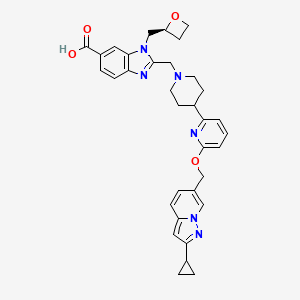
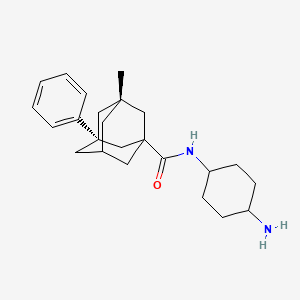
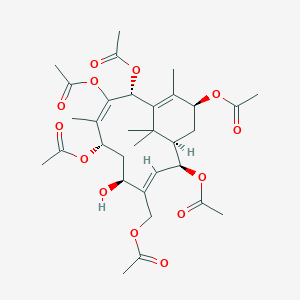
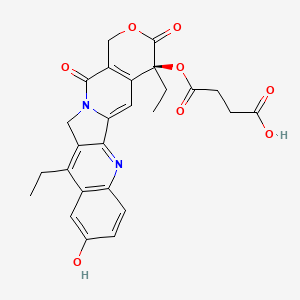
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
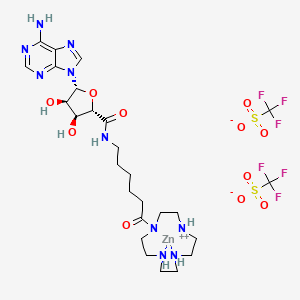
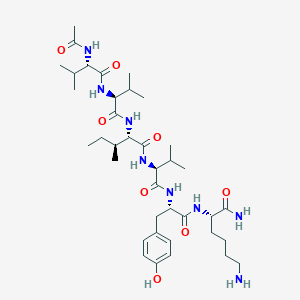
![4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B15140333.png)
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
